2-Phosphoglycolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

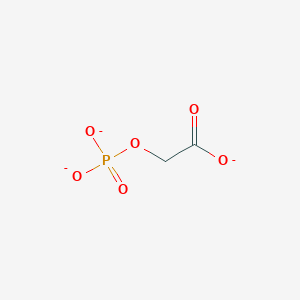

2-phosphonatoglycolate(3-) is trianion of 2-phosphoglycolic acid arising from deprotonation of the carboxy and phosphate groups; major species at pH 7.3. It has a role as a human metabolite. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 2-phosphoglycolic acid.

Applications De Recherche Scientifique

Role in Photorespiration

Photorespiration and Carbon Metabolism:

2-Phosphoglycolate is primarily produced during the oxygenase reaction of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) in plants. This compound plays a critical role in the photorespiratory pathway, which is essential for recycling carbon and preventing the loss of previously fixed carbon. It is involved in the conversion of 2-PG to glycolate through the action of this compound phosphatase (PGLP), facilitating the re-assimilation of carbon into the Calvin cycle .

Impact on Photosynthesis:

Research indicates that efficient degradation of 2-PG via photorespiration is crucial for maintaining high rates of photosynthesis, especially under conditions of elevated oxygen levels. The accumulation of 2-PG can inhibit key enzymes in the Calvin cycle, thereby affecting overall plant growth and productivity . Studies have shown that enhancing PGLP activity can improve plant responses to abiotic stresses such as drought and high temperatures by facilitating faster degradation of 2-PG .

Metabolic Regulation

Inhibition of Enzymes:

this compound has been identified as an inhibitor of several key enzymes involved in central carbon metabolism, including triose-phosphate isomerase and sedoheptulose-1,7-bisphosphate phosphatase. This regulatory role suggests that 2-PG acts as a feedback mechanism that adjusts metabolic fluxes based on environmental conditions .

Salvage Pathways:

In some organisms, such as Escherichia coli, 2-PG is involved in salvage pathways that recycle carbon from damaged DNA. The enzyme this compound phosphatase facilitates this process by converting 2-PG into glycolate, which can then be integrated into broader metabolic pathways . This highlights the compound's importance not only in photosynthetic organisms but also in heterotrophic bacteria.

Enzymatic Functions

Enzyme Characterization:

The characterization of enzymes like PGLP has provided insights into their catalytic mechanisms and physiological roles. For example, studies have shown that PGLP from E. coli exhibits high specificity for 2-PG and plays a significant role in managing oxidative stress by metabolizing this compound produced during DNA repair processes .

Biotechnological Applications:

The understanding of 2-PG's enzymatic interactions opens avenues for biotechnological applications, including genetic engineering strategies aimed at improving crop resilience to environmental stressors. By manipulating the expression levels of enzymes involved in 2-PG metabolism, researchers aim to enhance photosynthetic efficiency and carbon fixation rates in crops .

Case Studies

Analyse Des Réactions Chimiques

Hydrolysis by Phosphoglycolate Phosphatase

2-PG is hydrolyzed to glycolate and inorganic phosphate (Pi) by phosphoglycolate phosphatase (PGLP), a critical step in photorespiratory repair:

2 PG+H2O→Glycolate+Pi

Enzyme Mechanism

-

Active Site : Aspartate, lysine, and serine residues facilitate nucleophilic attack on phosphorus, while Mg²⁺ polarizes the phosphate bond .

-

Kinetics :

Source Km (2-PG) kcat (s⁻¹) Arabidopsis thaliana 0.13 mM 12.4 Escherichia coli 0.05 mM 8.9

Inhibition of Calvin-Benson Cycle Enzymes

2-PG regulates carbon flux by inhibiting key enzymes:

| Enzyme | Inhibition Mechanism | Ki (µM) | Biological Impact |

|---|---|---|---|

| Triose-phosphate isomerase | Competitive inhibition | 15–36 | Reduces triose-phosphate recycling |

| Sedoheptulose-1,7-bisphosphatase | Non-competitive inhibition | ~10 | Limits RuBP regeneration, shifts carbon to starch |

-

Evidence : Transgenic Arabidopsis lines with reduced PGLP activity showed 2-PG accumulation (up to 1,100 nmol/g FW) and 65% inhibition of SBPase .

Plants

Escherichia coli

-

DNA Repair : 2-PG generated from 3′-phosphoglycolate DNA lesions is hydrolyzed to glycolate, which enters central metabolism .

Chemolithoautotrophic Bacteria

-

Glycerate Pathway : Upregulated gcl and hyi genes convert 2-PG to glycerate via tartronate semialdehyde .

Structural Insights into Enzyme Interactions

-

BPGM-2-PG Complex : X-ray crystallography reveals 2-PG binding at the dimer interface of bisphosphoglycerate mutase (BPGM), forming hydrogen bonds with His65 and Glu72 .

-

Key Residues :

Regulatory Role in Carbon Metabolism

2-PG acts as a metabolic sensor:

Propriétés

Formule moléculaire |

C2H2O6P-3 |

|---|---|

Poids moléculaire |

153.01 g/mol |

Nom IUPAC |

2-phosphonatooxyacetate |

InChI |

InChI=1S/C2H5O6P/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H2,5,6,7)/p-3 |

Clé InChI |

ASCFNMCAHFUBCO-UHFFFAOYSA-K |

SMILES canonique |

C(C(=O)[O-])OP(=O)([O-])[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.